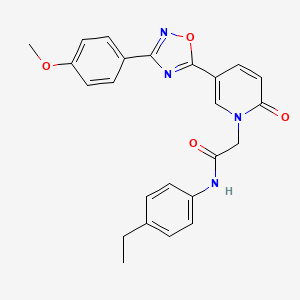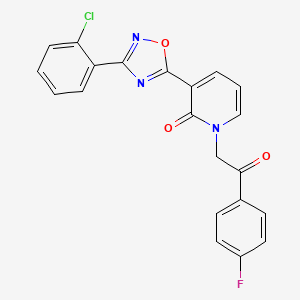
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the condensation of specific precursors, such as chloromethyl-1,3,4-oxadiazol-2-yl derivatives, with various amines or other reactive partners under controlled conditions to achieve high yields and purity. For instance, the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine demonstrates the strategic use of microwave irradiation and specific reagents like chloroacetyl chloride and phosphoryl oxychloride to promote cyclization and subsequent reaction steps (Vinayak et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through techniques like single crystal X-ray diffraction, revealing intricate details about molecular conformations and intermolecular interactions. These structures often show the molecule to be essentially planar, with certain phenyl groups oriented perpendicular to the rest of the molecule, indicating the potential for varied electronic and steric interactions (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical properties of related compounds, including reactivity and potential for further transformations, are often dictated by the functional groups present. For example, the presence of a 1,3,4-oxadiazole ring can confer unique electronic properties, influencing the molecule's behavior in synthetic sequences and potentially its interactions with biological targets.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. For compounds with similar structures, crystallization from specific solvents can yield materials suitable for detailed structural analysis, providing insights into their stability and physical form (Kariuki et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Compounds structurally similar to the target molecule have been synthesized and structurally characterized, providing insights into their molecular conformations and potential applications in material science and pharmacology. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural compounds with complex molecular structures, indicating the potential for diverse applications in chemical synthesis and analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Potential
- Several studies have focused on similar compounds for their potential as anticancer agents. For example, Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of a structurally related compound and evaluated their anticancer activity against human cancer cell lines (Vinayak, Sudha, & Lalita, 2017). Additionally, Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents (Zhang et al., 2005).
Antibacterial and Antimicrobial Activity
- Research has also been conducted on the antibacterial and antimicrobial properties of compounds with similar structures. Hu et al. (2005) synthesized and evaluated the antibacterial activity of polyheterocycles, including those with 1,2,4-oxadiazole components, demonstrating their potential in developing new antibacterial drugs (Hu et al., 2005).
Herbicidal Activity
- The herbicidal properties of compounds with similar molecular structures have been investigated. Tajik and Dadras (2011) synthesized novel phenoxypyridines with a 1,3,4-oxadiazole ring and examined their herbicidal activity against various plants, indicating potential agricultural applications (Tajik & Dadras, 2011).
Molecular Docking and Pharmacological Assessments
- Molecular docking studies and pharmacological assessments have been conducted on structurally related compounds. Karpina, Kovalenko, and colleagues (2019) synthesized 1,2,4-oxadiazol-containing compounds and conducted molecular docking studies, suggesting their potential in pharmaceutical research (Karpina et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O3/c22-17-6-2-1-4-15(17)19-24-20(29-25-19)16-5-3-11-26(21(16)28)12-18(27)13-7-9-14(23)10-8-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMNAZDLPXSDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


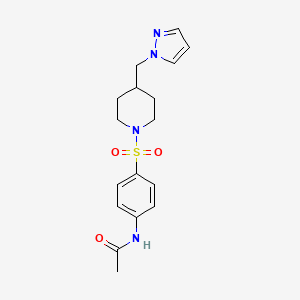
![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
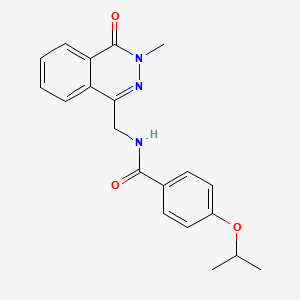
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)

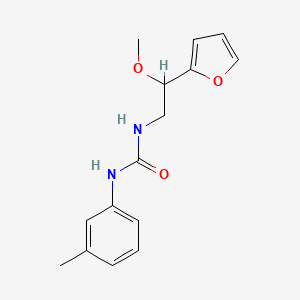
![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)
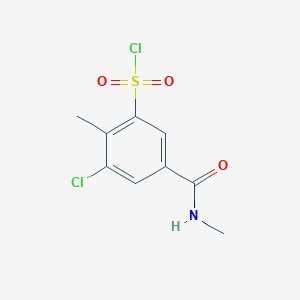
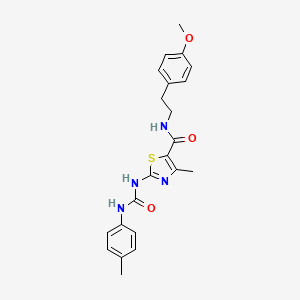
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)
